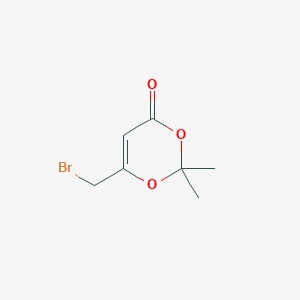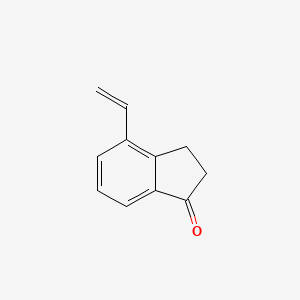
4-ethenyl-2,3-dihydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Vinyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C11H10O. It is a derivative of 2,3-dihydro-1H-inden-1-one, featuring a vinyl group at the fourth position. This compound is of interest due to its unique structure, which combines the properties of both vinyl and indanone moieties, making it a versatile intermediate in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Vinyl-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction between 2,3-dihydro-1H-inden-1-one and acetaldehyde in the presence of a base such as sodium hydroxide. The reaction is typically carried out at room temperature, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of 4-Vinyl-2,3-dihydro-1H-inden-1-one may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium on carbon, can also enhance the efficiency of the reaction. The final product is often purified using distillation or crystallization techniques to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Vinyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-vinylindan-1-one using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of 4-vinyl-2,3-dihydro-1H-inden-1-ol.
Substitution: The vinyl group can participate in electrophilic substitution reactions, such as halogenation or nitration, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products Formed
Oxidation: 4-Vinylindan-1-one.
Reduction: 4-Vinyl-2,3-dihydro-1H-inden-1-ol.
Substitution: 4-Bromo-2,3-dihydro-1H-inden-1-one.
Applications De Recherche Scientifique
4-Vinyl-2,3-dihydro-1H-inden-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 4-Vinyl-2,3-dihydro-1H-inden-1-one involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as an inhibitor of specific enzymes, modulating their activity and affecting cellular processes. For example, it may inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. Additionally, the vinyl group can undergo metabolic transformations, resulting in the formation of reactive intermediates that interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-1H-inden-1-one: Lacks the vinyl group, making it less reactive in certain chemical reactions.
4-Methyl-2,3-dihydro-1H-inden-1-one: Contains a methyl group instead of a vinyl group, resulting in different chemical and physical properties.
4-Ethyl-2,3-dihydro-1H-inden-1-one: Similar to 4-vinyl-2,3-dihydro-1H-inden-1-one but with an ethyl group, affecting its reactivity and applications.
Uniqueness
4-Vinyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of the vinyl group, which imparts distinct reactivity and versatility in synthetic applications. This makes it a valuable intermediate for the synthesis of a wide range of compounds with diverse functionalities .
Propriétés
Formule moléculaire |
C11H10O |
|---|---|
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
4-ethenyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H10O/c1-2-8-4-3-5-10-9(8)6-7-11(10)12/h2-5H,1,6-7H2 |
Clé InChI |
GWKVIYFLLRFUEU-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=C2CCC(=O)C2=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


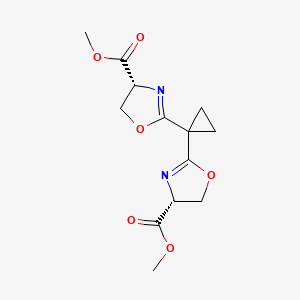
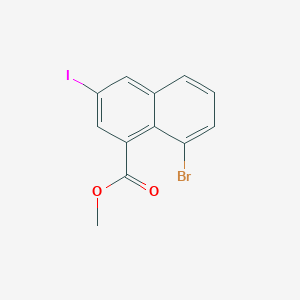
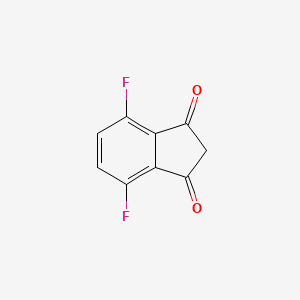
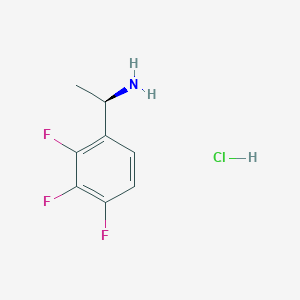
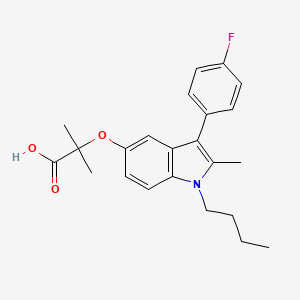
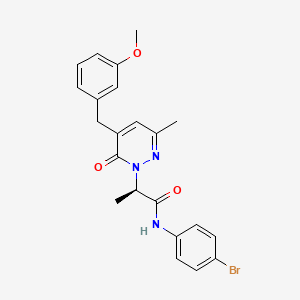
![1-(4-Chlorophenyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12850170.png)
![7-fluoro-6-iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B12850177.png)
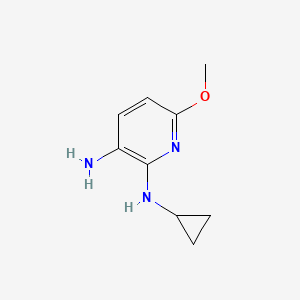
![3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thiourea](/img/structure/B12850191.png)
![5-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B12850194.png)
